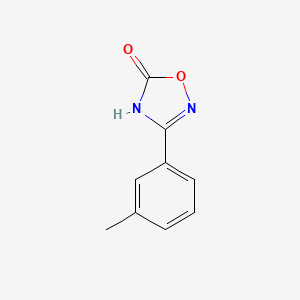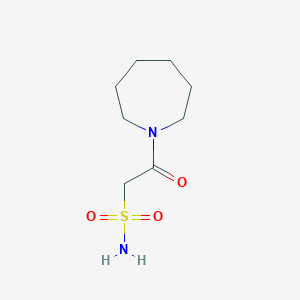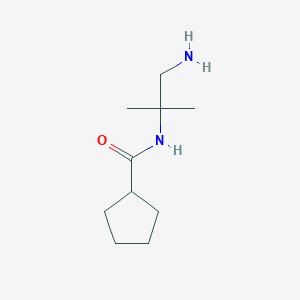![molecular formula C14H16N2O2 B13189697 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by a cyclobutane ring fused to an amino acid structure. This compound is notable for its unique structural features, which include an amino group, a cyano group, and a cyclobutane ring. These features make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of a cyclobutane derivative with an amino acid precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: This compound shares a similar cycloalkane structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid: This compound has a similar cyclobutane ring but with different substituents.
Uniqueness: 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-[2-amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c15-8-10-4-1-2-5-11(10)12(9-16)14(13(17)18)6-3-7-14/h1-2,4-5,12H,3,6-7,9,16H2,(H,17,18) |
Clave InChI |
MWQMZBIQWDHFAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(CN)C2=CC=CC=C2C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)

![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)



![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)
![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)

amine](/img/structure/B13189698.png)

